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Compound of Interest

Compound Name: tri-GalNAc-COOH (acetylation)

Cat. No.: B11935054

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trivalent N-acetylgalactosamine
carboxylic acid (tri-GalNAc-COOH) ligand, a critical component in the targeted delivery of
therapeutics to hepatocytes. We will delve into its chemical structure, physicochemical
properties, and its pivotal role in engaging the asialoglycoprotein receptor (ASGPR) for
enhanced drug efficacy. This document also outlines detailed experimental protocols for its
characterization and evaluation.

Core Concepts: Structure and Chemical Identity

Tri-GalNAc-COOH is a synthetic molecule designed for high-affinity binding to the
asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.
Its structure consists of three N-acetylgalactosamine (GalNAc) residues multivalently displayed
on a scaffold, connected via a polyethylene glycol (PEG) linker to a terminal carboxylic acid
group. This carboxylic acid serves as a versatile handle for conjugation to a variety of
therapeutic modalities, including small molecules, peptides, and oligonucleotides.

Below is a table summarizing the key identifiers and properties of tri-GalNAc-COOH.
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Property Value

Molecular Formula C75H134N10035
Molecular Weight 1735.91 g/mol [1][2][3]
CAS Number 1953146-81-0[1][2][4][5]
Appearance White to off-white solid[1]

Typically =290% to >99% (as determined by

Purity HPLC)[2][4]

Physicochemical Properties

The chemical properties of tri-GalNAc-COOH are crucial for its handling, conjugation, and

biological activity.
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Property Description Data
tri-GalNAc-COOH exhibits )
o Soluble to 50 mM in water.[4]
N good solubility in aqueous )
Solubility Soluble in DMSO (up to 250

solutions and polar organic

solvents.

mg/mL with sonication).[6]

Stability & Storage

The compound is stable under
recommended storage

conditions.

Store at -20°C for long-term
stability.[4][5] Can be shipped

at ambient temperature.[5]

pKa

The acidity of the terminal
carboxylic acid is important for
its reactivity in conjugation

reactions.

The pKa of a carboxylic acid
on a PEG linker is typically in
the range of 4-5.[4]

Reactivity

The primary reactive site is the
terminal carboxylic acid, which
can be activated for
conjugation to primary amines.
The GalNAc moieties
themselves possess hydroxyl
groups, with the anomeric
hydroxyl group being a key site

for glycosidic bond formation.

The anomeric hydroxyl group
of N-acetylgalactosamine is a
reactive site for forming O-

glycosidic bonds.[1][5]

Biological Function and Signaling Pathway

The biological activity of tri-GalNAc-COOH is centered on its high-affinity binding to the
asialoglycoprotein receptor (ASGPR) on hepatocytes. This interaction triggers receptor-

mediated endocytosis, a highly efficient mechanism for internalizing the conjugated therapeutic

cargo.

ASGPR-Mediated Endocytosis Pathway

The binding of a tri-GalNAc-conjugated molecule to the ASGPR initiates a clathrin-mediated

endocytosis process. The key steps are outlined below:
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ASGPR-mediated endocytosis pathway for tri-GalNAc conjugates.

Experimental Protocols

This section provides detailed methodologies for the characterization and functional

assessment of tri-GalINAc-COOH and its conjugates.
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Synthesis and Purification

While a detailed, step-by-step synthesis protocol for tri-GalNAc-COOH is often proprietary, the
general approach involves the assembly of the triantennary GalNAc cluster on a scaffold,
followed by the attachment of the PEG linker and the terminal carboxylic acid.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This protocol outlines a general method for the purification of tri-GalNAc-COOH or its
conjugates.

e Column: A C18 stationary phase column is typically used.

» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

» Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

o Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
e Flow Rate: 1 mL/min.

e Detection: UV absorbance at 220 nm and 260 nm.

» Fraction Collection: Collect fractions based on the elution profile and analyze for purity by
analytical HPLC and mass spectrometry.

o Post-Purification: Pool pure fractions and lyophilize to obtain the final product.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR are used to confirm the chemical structure of tri-GalNAc-COOH. Key
expected signals include those from the acetamido groups of the GalNAc residues, the
methylene groups of the PEG linker, and the sugar ring protons.

Mass Spectrometry (MS):
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Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass
spectrometry is used to confirm the molecular weight of the final compound.

ASGPR Binding Assay

A competitive fluorescence polarization (FP) assay is a common method to determine the
binding affinity of tri-GalNAc-COOH or its conjugates to the ASGPR.

Experimental Workflow:
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Preparation

Prepare fluorescently labeled
tri-GalNAc tracer, unlabeled
tri-GalNAc-COOH (competitor),
and purified ASGPR.
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Assay Execution

In a 384-well plate, add a fixed

l

Add serial dilutions of
unlabeled tri-GalINAc-COOH.

l

Incubate at room temperature
to reach binding equilibrium.

J

-

.

~N

Detection & Analysis

Measure fluorescence polarization
using a plate reader.

l

Plot polarization vs. log[competitor]
and fit to a sigmoidal dose-response
curve to determine IC50.

Calculate the binding affinity (Ki)
from the IC50 value.

J
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Workflow for a competitive fluorescence polarization binding assay.

Detailed Protocol:
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» Reagent Preparation:

o Prepare a stock solution of a fluorescently labeled tri-GalNAc tracer (e.g., with Cy5 or
FITC).

o Prepare a stock solution of unlabeled tri-GalNAc-COOH in the same buffer.

o Prepare a solution of purified ASGPR (or liver membrane preparations containing ASGPR)
in a suitable binding buffer (e.g., PBS with Ca2+ and Mg2+).

e Assay Setup:
o In a low-volume, black 384-well plate, add the ASGPR solution to all wells.
o Add the fluorescent tracer to all wells at a final concentration below its Kd.

o Add serial dilutions of the unlabeled tri-GalNAc-COOH to the competition wells. Include
control wells with no competitor (maximum polarization) and wells with a high
concentration of competitor (minimum polarization).

 Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to
allow the binding reaction to reach equilibrium.

e Measurement: Read the fluorescence polarization on a plate reader equipped with
appropriate excitation and emission filters for the chosen fluorophore.

o Data Analysis:

o

Subtract the background fluorescence from all readings.

[¢]

Plot the fluorescence polarization values against the logarithm of the competitor
concentration.

[¢]

Fit the data to a four-parameter logistic equation to determine the IC50 value.

[e]

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cellular Uptake Assay
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Confocal microscopy can be used to visualize and quantify the uptake of fluorescently labeled
tri-GalNAc conjugates into hepatocyte cell lines (e.g., HepG2).

Experimental Workflow:
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Workflow for a cellular uptake assay using confocal microscopy.
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Detailed Protocol:
e Cell Culture:

o Seed HepG2 cells onto glass-bottom confocal dishes or chamber slides at an appropriate
density to achieve 70-80% confluency on the day of the experiment.

o Culture the cells in complete medium at 37°C in a 5% CO2 incubator for 24-48 hours.
e Treatment:

o Prepare a solution of the fluorescently labeled tri-GalNAc conjugate in cell culture medium
at the desired concentration.

o Remove the old medium from the cells and replace it with the medium containing the
labeled conjugate.

o Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at
37°C.

e Sample Preparation for Imaging:

o After incubation, aspirate the medium and wash the cells three times with ice-cold
phosphate-buffered saline (PBS) to remove any unbound conjugate.

o Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room
temperature.

o Wash the cells three times with PBS.

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining
is required.

o Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.

o Wash the cells three times with PBS and mount the coverslips with an anti-fade mounting
medium.
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» Confocal Microscopy and Image Analysis:

o Acquire z-stack images of the cells using a confocal microscope with the appropriate laser
lines and emission filters for the fluorophore and DAPI.

o Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity
of the conjugate within the cells. Define regions of interest (ROIs) based on the cell
boundaries (e.g., from a brightfield or differential interference contrast image) and
measure the fluorescence intensity within these ROIs.

o Normalize the fluorescence intensity to the cell number or area to compare uptake across
different conditions and time points.

Conclusion

tri-GalNAc-COOH is a powerful and versatile tool for the targeted delivery of therapeutics to the
liver. Its well-defined chemical structure and high affinity for the asialoglycoprotein receptor
enable efficient and specific uptake by hepatocytes. The experimental protocols outlined in this
guide provide a framework for the characterization and evaluation of tri-GalNAc-based
conjugates, facilitating their development for a wide range of research and therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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